molecular formula C20H25N3O2 B2597278 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 2034558-18-2

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2597278
CAS No.: 2034558-18-2
M. Wt: 339.439
InChI Key: NTFALLMSIOTCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a piperidine core substituted with a 2,6-dimethylpyrimidin-4-yl ether group at the 4-position. The molecule also contains a propan-1-one chain linked to a phenyl group, contributing to its hydrophobic character. The pyrimidine moiety may enhance binding affinity through hydrogen bonding and π-π stacking interactions, while the dimethyl groups could improve metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-14-19(22-16(2)21-15)25-18-10-12-23(13-11-18)20(24)9-8-17-6-4-3-5-7-17/h3-7,14,18H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFALLMSIOTCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring and a pyrimidine moiety, which are known to contribute to various pharmacological effects.

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : Approximately 246.30 g/mol
  • CAS Number : 2034580-10-2

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Intermediate : The reaction of 2,6-dimethylpyrimidine with a halogenating agent to introduce the oxy group.
  • Piperidine Ring Formation : Cyclization reactions involving suitable precursors.
  • Coupling Reaction : The piperidine intermediate is coupled with the pyrimidine derivative.
  • Final Modifications : Introduction of the phenylpropanone moiety through appropriate substitution reactions.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial and fungal strains.
  • Anticancer Properties : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer activity.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-oneContains similar piperidine and pyrimidine structuresAntioxidant, anti-inflammatory
PyrimethamineA pyrimidine derivative used as an antimalarialAntiprotozoal activity
5-FluorouracilA fluorinated pyrimidine used in cancer therapyAnticancer activity

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation or microbial resistance mechanisms.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that compounds structurally related to this molecule exhibit significant cytotoxicity against various cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The IC50 values for these compounds suggest potent activity at low concentrations, indicating that they could be developed as anticancer agents.
  • Antimicrobial Activity : Research has shown that derivatives of this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. Further studies are required to elucidate the exact mechanisms and efficacy against specific pathogens.
  • Pharmacological Evaluation : Ongoing pharmacological evaluations are focusing on the safety profile and therapeutic index of this compound in preclinical models to assess its viability for clinical applications.

Comparison with Similar Compounds

Compound A : 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Incorporates a fluorinated benzisoxazole group instead of a pyrimidinyloxy substituent. Features a tetrahydropyridopyrimidinone core, introducing additional nitrogen atoms and conformational rigidity.
  • Implications :
    • Fluorine atoms may enhance lipophilicity and blood-brain barrier penetration compared to the dimethylpyrimidine group in the target compound .
    • The extended heterocyclic system could increase selectivity for serotonin or dopamine receptors, a common trait in benzisoxazole derivatives .

Compound B : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Lacks the propan-1-one-phenyl side chain present in the target compound. Retains a fluorobenzisoxazole-piperidine motif but substitutes the pyrimidinyloxy group with a pyridopyrimidinone system.

Phenylpropanone Derivatives with Aromatic Substituents

Compound C : 1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one

  • Key Differences: Replaces the piperidine-pyrimidine system with a polyphenolic aromatic ring (dihydroxy, methoxy, and dimethyl groups). Retains the phenylpropanone backbone but with polar hydroxyl groups.
  • Implications: Increased hydrophilicity due to hydroxyl and methoxy groups may enhance aqueous solubility but reduce membrane permeability compared to the target compound . The phenolic structure suggests antioxidant or anti-inflammatory activity, diverging from the likely CNS-targeted effects of piperidine-pyrimidine analogs .

Structural and Functional Comparison Table

Feature Target Compound Compound A Compound B Compound C
Core Structure Piperidine-pyrimidinyloxy Piperidine-benzisoxazole-pyridopyrimidinone Piperidine-benzisoxazole-pyridopyrimidinone Polyphenolic-propanone
Key Substituents 2,6-Dimethylpyrimidin-4-yloxy, phenylpropanone Fluorobenzisoxazole, tetrahydropyridopyrimidinone Fluorobenzisoxazole, pyridopyrimidinone 2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl
Pharmacokinetic Traits Moderate lipophilicity (dimethylpyrimidine), potential metabolic stability High lipophilicity (fluorine), possible CNS penetration Reduced steric hindrance, enhanced enzyme binding High solubility (polar groups), limited BBB penetration
Putative Activity Enzyme/receptor modulation (e.g., kinases, GPCRs) Neurotransmitter receptor modulation (e.g., 5-HT, D₂) Enzyme inhibition (e.g., phosphodiesterases) Antioxidant, anti-inflammatory
Reference

Research Findings and Implications

  • Target Compound vs. Fluorinated Analogs : The absence of fluorine in the target compound may reduce off-target toxicity associated with fluorinated pharmaceuticals, such as prolonged metabolic half-life or hepatotoxicity . However, this could come at the cost of reduced binding affinity in certain targets.
  • Role of the Pyrimidine Moiety: Compared to benzisoxazole or pyridopyrimidinone systems, the dimethylpyrimidine group offers a balance of electronic effects (electron-withdrawing nitrogen atoms) and steric protection, which may optimize target engagement and metabolic stability .
  • Phenylpropanone Chain: The hydrophobic phenylpropanone side chain in the target compound could facilitate interactions with lipid-rich environments, such as cell membranes or hydrophobic protein domains, unlike the polar polyphenolic structure of Compound C .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to avoid side products (e.g., over-acylation).

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine-piperidine ether linkage and phenyl substitution patterns. For example, the deshielded proton at the piperidinyloxy position (~δ 4.5–5.0 ppm) indicates successful ether formation .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and piperidine regions.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 365.2012) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane with THF or DMF to enhance solubility of intermediates, as seen in analogous piperidine-based syntheses .
  • Catalysis : Use Pd-catalyzed cross-coupling for pyrimidine-piperidine ether formation (e.g., Buchwald-Hartwig conditions) to reduce reaction time .
  • Temperature Control : Conduct acylation at 0–5°C to minimize thermal decomposition .
  • Yield Tracking : Compare yields under varying conditions (e.g., 45% in DCM vs. 62% in THF) to identify optimal parameters.

Example Optimization Table (Hypothetical):

ConditionSolventCatalystYield (%)Purity (%)
Standard (DCM)DCMNone4595
Optimized (THF)THFPd(OAc)₂6298

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

Standardize Assays : Replicate experiments using uniform protocols (e.g., fungal inhibition assays with Saprolegnia spp. as in ).

Control Variables :

  • Test compound stability under assay conditions (e.g., pH, temperature).
  • Validate cell membrane disruption mechanisms via propidium iodide uptake assays .

Comparative Analysis : Cross-reference substituent effects. For instance, electron-withdrawing groups on the phenyl ring may enhance antifungal activity, while bulky groups reduce bioavailability .

Case Study :
In , analogs with prenyloxy substituents showed higher MIC values (≥32 µg/mL) compared to simpler alkoxy derivatives (MIC = 8 µg/mL), highlighting steric effects.

Advanced: What strategies are effective for evaluating structure-activity relationships (SAR) of this compound?

Methodological Answer:

Substituent Variation :

  • Synthesize derivatives with halogen (F, Cl) or methoxy groups on the phenyl ring to assess electronic effects.
  • Replace the pyrimidine ring with triazine or pyridine to study heterocyclic contributions .

Biological Testing :

  • Measure IC₅₀ values against acetylcholinesterase (AChE) using Ellman’s method .
  • Corrogate cytotoxicity (e.g., via MTT assays) to identify selective analogs.

Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with AChE’s catalytic site .

Example SAR Finding :
Piperidine derivatives with para-substituted phenyl groups exhibit 3-fold higher AChE inhibition than ortho-substituted analogs due to reduced steric hindrance .

Basic: What purification methods are most effective for isolating this compound post-synthesis?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and water .
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10% → 50%) to resolve closely eluting impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity (>99% by HPLC) .

Critical Step : Pre-purify crude product via flash chromatography to remove metal catalysts (e.g., Pd residues) before recrystallization.

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

  • Simulate binding stability with AChE over 100 ns trajectories (GROMACS/AMBER).
  • Analyze hydrogen bonds between the pyrimidine ring and Ser203 residue .

Pharmacophore Modeling :

  • Identify essential features (e.g., ketone oxygen as a hydrogen bond acceptor) using Schrödinger’s Phase .

ADMET Prediction :

  • Use SwissADME to estimate logP (~3.2) and blood-brain barrier permeability, critical for CNS-targeted applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.